

synthesis of 3-Amino-4-bromophenol from 3-nitro-4-aminophenol

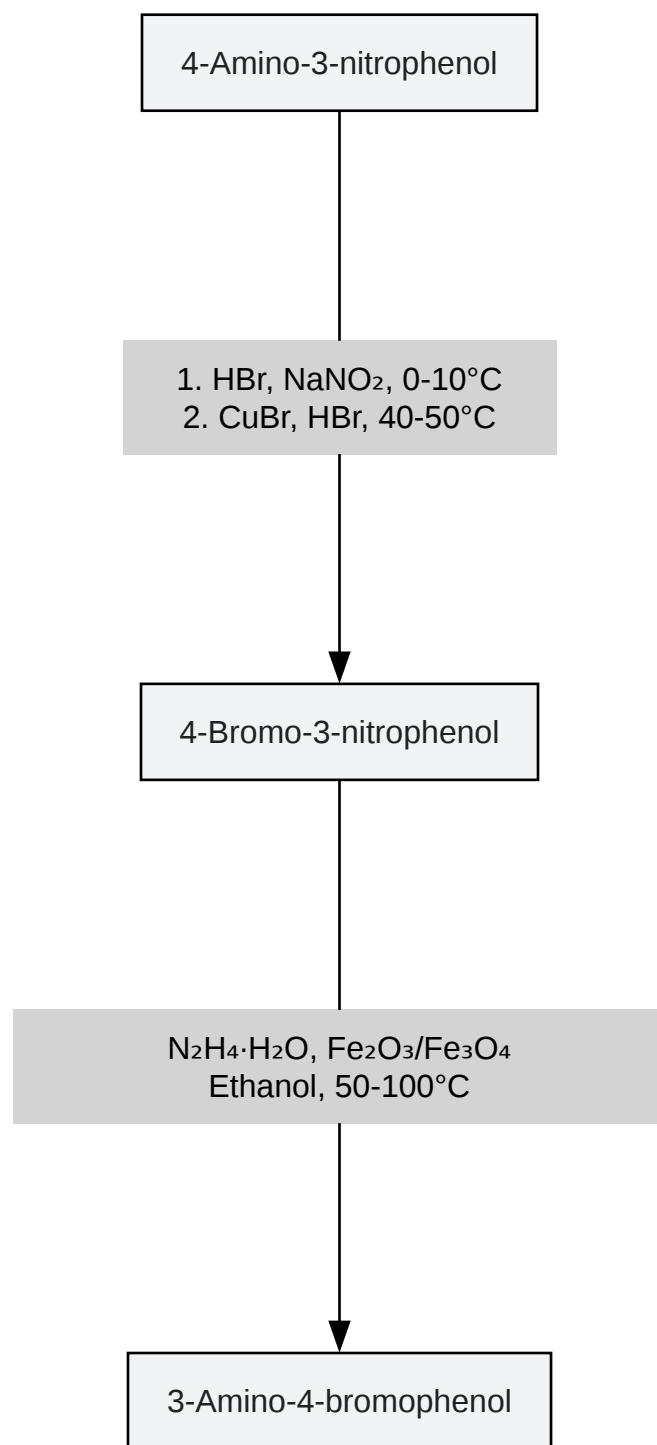
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-4-bromophenol

Cat. No.: B174537

[Get Quote](#)


Application Note: Synthesis of 3-Amino-4-bromophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: **3-Amino-4-bromophenol** is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document provides a detailed protocol for the synthesis of **3-Amino-4-bromophenol** from the readily available starting material, 4-amino-3-nitrophenol. The synthetic strategy involves a three-step process: (1) diazotization of the primary aromatic amine, (2) a subsequent copper-catalyzed Sandmeyer reaction to install the bromine atom, and (3) reduction of the nitro group to yield the final product.^{[1][2][3]} This method is designed to be robust and scalable, making it suitable for industrial production.^{[1][3]}

Overall Synthetic Scheme

The synthesis proceeds through a stable intermediate, 4-bromo-3-nitrophenol.

[Click to download full resolution via product page](#)

Caption: Overall three-step reaction pathway.

Experimental Protocols

This protocol is adapted from methodologies described in patent literature.[2][3]

Step 1: Synthesis of 4-Bromo-3-nitrophenol via Diazotization and Sandmeyer Reaction

- Diazotization Reaction:
 - In a suitable reaction vessel equipped with a stirrer and a thermometer, dissolve the raw material, 4-amino-3-nitrophenol, in 40-48 wt% hydrobromic acid. The mass ratio of starting material to hydrobromic acid should be between 1:4 and 1:8.[2][3]
 - Cool the solution to between 0-10°C in an ice bath.[2][3]
 - Slowly add an aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature between 0-10°C. The molar ratio of 4-amino-3-nitrophenol to sodium nitrite should be 1:1.0-1.2.[2]
 - After the addition is complete, continue to stir the mixture in the ice bath for 1-3 hours to ensure the complete formation of the 3-nitrophenol-4-diazonium salt solution.[2][3]
- Bromination (Sandmeyer) Reaction:
 - In a separate vessel, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid.[3]
 - Add the cold diazonium salt solution dropwise to the cuprous bromide solution.[1][2]
 - After the addition, heat the reaction mixture to 40-50°C and stir for 1-2 hours.[2][3]
 - Cool the mixture (e.g., to 20-25°C), which will cause the product to crystallize out of the solution.[2]
 - Isolate the solid 4-bromo-3-nitrophenol product by filtration. Wash the solid with a small amount of cold water and dry.[2]

Step 2: Synthesis of 3-Amino-4-bromophenol via Reduction

- Reduction Reaction:

- In a reaction flask, dissolve the 4-bromo-3-nitrophenol solid obtained from Step 1 in ethanol. The mass ratio of the solid to ethanol should be between 1:4 and 1:8.[2][3]
- Add a catalytic amount of iron oxide (di-iron trioxide or ferroso-ferric oxide is suitable).[2]
- Heat the mixture to 50-100°C (reflux).[2][3]
- Add an 80 wt% hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) aqueous solution to the mixture. The molar ratio of 4-bromo-3-nitrophenol to hydrazine hydrate should be between 1:2.5 and 1:3.0.[2][3]
- Maintain the reaction at reflux for 2-5 hours, monitoring the disappearance of the starting material by a suitable method (e.g., TLC).[2][3]
- Once the reaction is complete, cool the mixture and filter to remove the iron oxide catalyst.
- The filtrate contains the desired product, **3-amino-4-bromophenol**, which can be isolated by evaporating the solvent and further purified if necessary (e.g., by recrystallization).

Data Presentation

Table 1: Reagent Stoichiometry

Step	Reactant	Reagent	Molar Ratio (Reactant:Reagent)
1a. Diazotization	4-Amino-3-nitrophenol	Sodium Nitrite	1 : 1.0-1.2[2]
1b. Bromination	Diazonium Salt	Cuprous Bromide	Catalytic/Stoichiometric
2. Reduction	4-Bromo-3-nitrophenol	Hydrazine Hydrate	1 : 2.5-3.0[2][3]

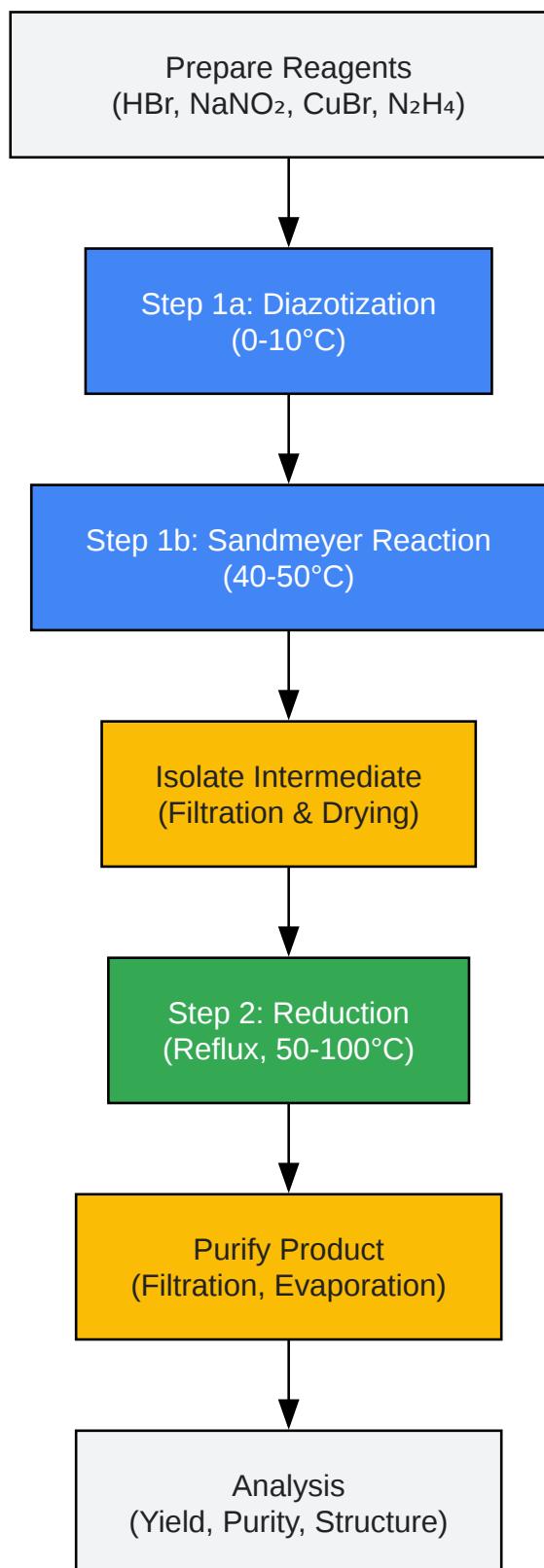

| 2. Reduction | 4-Bromo-3-nitrophenol | Iron Oxide | Catalytic |

Table 2: Reaction Conditions and Products

Step	Reaction	Temperature	Duration	Product
1a	Diazotization	0-10°C[2][3]	1-3 hours[2][3]	3-Nitrophenol-4-diazonium salt
1b	Bromination	40-50°C[2][3]	1-2 hours[3]	4-Bromo-3-nitrophenol

| 2 | Reduction | 50-100°C (Reflux)[2][3] | 2-5 hours[2][3] | 3-Amino-4-bromophenol |

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis protocol.

Safety Precautions

- 4-Bromo-3-nitrophenol: This intermediate is toxic and can cause skin and serious eye irritation. It may also cause respiratory irritation.[4][5]
- Sodium Nitrite (NaNO₂): A strong oxidizing agent. It is toxic if swallowed. Avoid contact with acids, as it can release toxic nitrogen oxide gases.
- Hydrobromic Acid (HBr): Highly corrosive and can cause severe skin burns and eye damage. Work in a well-ventilated fume hood.
- Diazonium Salts: These intermediates are often unstable and can be explosive when isolated and dried. It is critical to keep them in a cold solution and use them immediately without isolation.[6]
- Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.
- General Precautions: All steps of this synthesis should be performed in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 3. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]

- 5. 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- To cite this document: BenchChem. [synthesis of 3-Amino-4-bromophenol from 3-nitro-4-aminophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174537#synthesis-of-3-amino-4-bromophenol-from-3-nitro-4-aminophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com